N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE
CAS No.: 423747-45-9
VCID: VC5294416
Molecular Formula: C19H18N4O5S2
Molecular Weight: 446.5
* For research use only. Not for human or veterinary use.

Description |
Chemical Identity
SynthesisThe synthesis of N-(6-nitro-1,3-benzothiazol-2-yl)-4-(piperidine-1-sulfonyl)benzamide typically involves:
Biological RelevanceThis compound's structural features suggest potential pharmacological activities due to:
Potential Applications:
Antimicrobial ActivityStudies on similar benzothiazole-sulfonamide compounds have demonstrated strong activity against Gram-positive and Gram-negative bacteria as well as fungi . Enzyme ModulationSulfonamides are well-documented inhibitors of enzymes like dihydrofolate reductase (DHFR), suggesting possible applications in antimicrobial or anticancer therapies . Drug DesignThe combination of benzothiazole and sulfonamide scaffolds makes this compound a promising candidate for further optimization in drug discovery programs targeting diseases like cancer or infectious diseases. Comparative AnalysisTo better understand its relevance, we compare it with other structurally related compounds: Future DirectionsResearch on this compound could focus on:
This detailed exploration highlights the potential significance of N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE, emphasizing its value in medicinal chemistry research. Further experimental studies are recommended to fully elucidate its pharmacological profile and therapeutic potential. |
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CAS No. | 423747-45-9 | ||||||||||||
Product Name | N-(6-NITRO-1,3-BENZOTHIAZOL-2-YL)-4-(PIPERIDINE-1-SULFONYL)BENZAMIDE | ||||||||||||
Molecular Formula | C19H18N4O5S2 | ||||||||||||
Molecular Weight | 446.5 | ||||||||||||
IUPAC Name | N-(6-nitro-1,3-benzothiazol-2-yl)-4-piperidin-1-ylsulfonylbenzamide | ||||||||||||
Standard InChI | InChI=1S/C19H18N4O5S2/c24-18(21-19-20-16-9-6-14(23(25)26)12-17(16)29-19)13-4-7-15(8-5-13)30(27,28)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,20,21,24) | ||||||||||||
Standard InChIKey | IGKBRTLMJNWJOP-UHFFFAOYSA-N | ||||||||||||
SMILES | C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)[N+](=O)[O-] | ||||||||||||
Solubility | not available | ||||||||||||
PubChem Compound | 2133273 | ||||||||||||
Last Modified | Aug 17 2023 |
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